molecular formula C11H19NO3S B2671266 1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one CAS No. 2361640-48-2

1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one

Cat. No.: B2671266
CAS No.: 2361640-48-2
M. Wt: 245.34
InChI Key: CRWJRFPCOMMQDE-UHFFFAOYSA-N
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Description

1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of prop-2-en-1-one derivatives

Preparation Methods

The synthesis of 1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one typically involves several steps. One common synthetic route includes the following steps:

    Nucleophilic Substitution: This step involves the reaction of a suitable nucleophile with a precursor compound to introduce the methanesulfonyl group.

    Vilsmeier-Haack Formylation: This reaction introduces the formyl group into the molecule.

    Claisen-Schmidt Condensation: This step involves the condensation of the formylated intermediate with an appropriate ketone to form the prop-2-en-1-one structure.

    Demethylation: This final step removes any protecting groups to yield the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Methanesulfonylazocan-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(3-methylsulfonylazocan-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-3-11(13)12-8-6-4-5-7-10(9-12)16(2,14)15/h3,10H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWJRFPCOMMQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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